molecular formula C6H14ClNO2 B1454807 cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride CAS No. 955028-05-4

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Cat. No.: B1454807
CAS No.: 955028-05-4
M. Wt: 167.63 g/mol
InChI Key: BPOSFSLEEORCKE-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₂. It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride typically involves multiple steps. One common method starts with 4-hydroxymethyl pyridine as the starting material. The synthetic route includes benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium borohydride and hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The piperidine ring structure is crucial for its binding to target proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and biological activity.

Biological Activity

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a piperidine derivative notable for its structural features, including a hydroxymethyl group at the fourth position and a hydroxyl group at the third position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various pharmaceutical agents.

The chemical formula of this compound is C₆H₁₄ClNO₂, with a molecular weight of approximately 167.63 g/mol. Its hydrochloride form enhances solubility, making it suitable for biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may modulate receptor activity, particularly opioid receptors, which could have implications for pain management therapies. Additionally, its structural characteristics allow it to engage with various biological targets, influencing neurotransmission and enzyme inhibition .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage.

Analgesic and Anti-inflammatory Properties

Preliminary studies have also explored the analgesic and anti-inflammatory properties of this compound. These properties are significant for developing therapeutic agents aimed at managing pain and inflammation.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods highlight the compound's accessibility for further chemical modifications, which can enhance its biological activity:

Synthesis Method Description
Method A Utilizes standard piperidine synthesis techniques with hydroxymethylation at the 4-position.
Method B Involves the use of specific catalysts to facilitate the formation of the hydroxymethyl group.
Method C Employs microwave-assisted synthesis for rapid production of the compound.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls.

Study 2: Pain Management

Another study assessed the analgesic effects of this compound using a formalin-induced pain model in rats. The findings demonstrated that administration of this compound resulted in a marked decrease in pain response, suggesting its potential as an analgesic agent.

Properties

IUPAC Name

(3R,4S)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Reactant of Route 2
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Reactant of Route 3
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Reactant of Route 4
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Reactant of Route 5
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Reactant of Route 6
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

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